molecular formula C13H12N2O2S B7454253 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile

Cat. No. B7454253
M. Wt: 260.31 g/mol
InChI Key: XJJSAXSYAIYRTG-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, also known as MTMTB, is a chemical compound that has recently gained attention in the field of scientific research. MTMTB is a thiazole-containing compound that has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, inhibit the growth of certain microorganisms, and induce apoptosis in cancer cells. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising compound for scientific research. However, there are also some limitations to using 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.

Future Directions

There are several future directions for research on 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile. One potential area of research is the development of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research is the investigation of the anticancer properties of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile, with the aim of developing new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile and its potential applications in the field of scientific research.

Synthesis Methods

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can be synthesized using a multistep reaction process. The starting material for the synthesis of 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is 3-methoxy-4-hydroxybenzaldehyde, which is reacted with 2-methyl-1,3-thiazol-4-ylmethanol to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde. This intermediate is then reacted with potassium cyanide to form 3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile.

Scientific Research Applications

3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has been found to exhibit various biological activities, making it a promising compound for scientific research. It has been reported to possess anti-inflammatory, antimicrobial, antifungal, and anticancer properties. 3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has also been found to inhibit the activity of certain enzymes, making it a potential candidate for drug development.

properties

IUPAC Name

3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-9-15-11(8-18-9)7-17-12-4-3-10(6-14)5-13(12)16-2/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJSAXSYAIYRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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